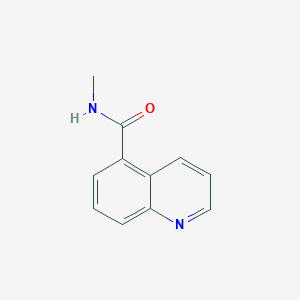
N-methylquinoline-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methylquinoline-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound with a quinoline ring system and a carboxamide group. The compound is known to exhibit various biological activities, making it an important molecule for drug discovery and development.
科学的研究の応用
Anti-proliferative Agents
Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents . These compounds have shown good anti-proliferative activities against various cell lines, including MCF-7, CACO, HepG-2, and HCT-116 . This suggests that they could be used in the development of treatments for various types of cancer.
Apoptotic Inducers
In addition to their anti-proliferative properties, quinoline-carboxamide derivatives have also been found to induce apoptosis . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it can lead to the death of cancer cells. These compounds achieve this by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .
Pim-1 Kinase Inhibitors
Quinoline-carboxamide derivatives have been found to inhibit Pim-1 kinase . Pim-1 kinase is a type of protein kinase, which are the main regulators of cell survival and proliferation. Inhibiting Pim-1 kinase can therefore potentially stop the growth of cancer cells .
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry, with its derivatives, including quinoline-carboxamide, being used in the development of new drugs .
Synthetic Organic Chemistry
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are used in various chemical reactions and syntheses .
Anticancer Agents
Some quinoline-3-carboxamide derivatives have demonstrated potent antiproliferative activity against cancer cells . For example, 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide have shown significant anticancer activity .
作用機序
Target of Action
N-methylquinoline-5-carboxamide primarily targets protein kinases (PKs), which are the main regulators of cell survival and proliferation . This compound has been identified as a potential anti-proliferative agent and apoptotic inducer .
Mode of Action
N-methylquinoline-5-carboxamide interacts with its targets, the protein kinases, leading to changes in their activity. Specifically, it has been found to inhibit Pim-1 kinase . This inhibition results in the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . These changes trigger apoptosis, a process of programmed cell death .
Biochemical Pathways
The action of N-methylquinoline-5-carboxamide affects several biochemical pathways. The inhibition of Pim-1 kinase disrupts the normal functioning of protein kinases, which play a crucial role in cell survival and proliferation . This disruption leads to the induction of apoptosis, affecting the balance between cell survival and death .
Pharmacokinetics
The pharmacokinetic properties of N-methylquinoline-5-carboxamide contribute to its bioavailability. According to in silico assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, all of the strongest compounds, including N-methylquinoline-5-carboxamide, are orally bioavailable without blood–brain barrier penetration .
Result of Action
The result of N-methylquinoline-5-carboxamide’s action is the induction of apoptosis in cells. This is achieved through the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . These changes lead to cell death, thereby inhibiting cell proliferation .
特性
IUPAC Name |
N-methylquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-12-11(14)9-4-2-6-10-8(9)5-3-7-13-10/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOWSWKVNBASCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C2C=CC=NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

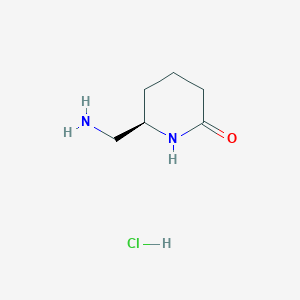
![4-[2-(Methylsulfanyl)pyridine-3-carbonyl]morpholine](/img/structure/B2703440.png)
![Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate](/img/structure/B2703442.png)
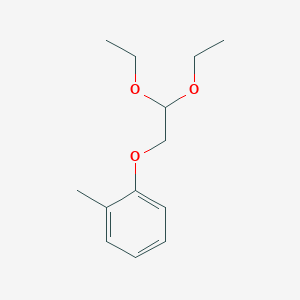
![1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2703444.png)

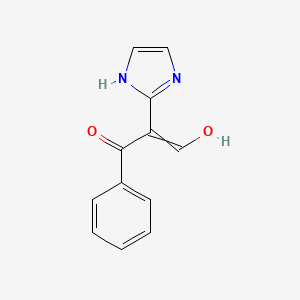
![1,3,7-trimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703448.png)
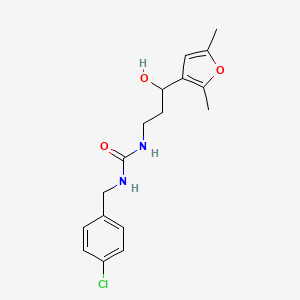
![2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2703452.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2703456.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2703459.png)